8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-25(2,3)20-11-9-19(10-12-20)22(30)28-15-13-26(14-16-28)23(31)29(24(32)27-26)17-18-33-21-7-5-4-6-8-21/h4-12H,13-18H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCKPQCJDCNYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed asymmetric decarboxylation, which utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . This reaction can be performed at room temperature and generates CO2 as the sole by-product, making it an environmentally friendly method.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and thioether bonds are susceptible to hydrolysis under specific conditions:
-
Mechanistic Insight : The furan-2-carboxamide group undergoes hydrolysis to yield furan-2-carboxylic acid and a thiazol-2-amine intermediate. This is analogous to triazole derivatives, where amide cleavage occurs under acidic/basic conditions.
Nucleophilic Substitution
The thiazole ring and carbonyl groups serve as electrophilic sites for nucleophilic attack:
-
Key Example : The 2-oxoethyl side chain can be reduced to a secondary alcohol, modifying the compound’s polarity and bioactivity.
Cyclization and Condensation
The m-tolylamino group and ketone moiety facilitate cyclization:
-
Synthetic Utility : Cyclization reactions, mediated by bases like Cs₂CO₃, are critical for generating structurally diverse analogs .
Oxidation Reactions
The thiazole and furan rings exhibit redox activity:
| Reaction | Oxidizing Agent | Outcome | Source |
|---|---|---|---|
| Thiazole sulfoxidation | m-CPBA | Thiazole sulfoxide formation | |
| Furan ring oxidation | Ozone or singlet oxygen | Ring-opening to form dicarbonyl compounds |
-
Note : Oxidation of the furan ring is less common under mild conditions but occurs under strong oxidative stress .
Functional Group Modifications
The m-tolylamino group undergoes typical amine reactions:
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| Acylation | Acetyl chloride (AcCl) | N-acetylated derivative | |
| Alkylation | Alkyl halides (R-X) | N-alkylated products |
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable structural diversification:
| Reaction | Catalyst System | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives at the furan or thiazole rings | , |
| Buchwald-Hartwig am |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant anticancer properties. For instance:
- Case Study : A study evaluating the effects on prostate cancer cell lines demonstrated that derivatives of this compound induced apoptosis in cancer cells, with IC50 values indicating effective dose-dependent responses .
Antimicrobial Properties
The unique structure of this compound may enhance its antimicrobial efficacy:
- Case Study : Related compounds have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus , suggesting that this compound could be developed into a novel antimicrobial agent .
Organic Synthesis Applications
The reactivity of 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione allows it to serve as a valuable building block in organic synthesis:
- Synthetic Routes : It can be utilized in the synthesis of novel spirocyclic compounds through various reactions such as oxidation and substitution .
Material Science Applications
The compound's unique structural characteristics may also lend themselves to applications in material science:
Mechanism of Action
The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Compound 11 (3-methylpyridine derivative)
- Structure : 8-(3-methylpyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
- Activity : Potent PHD2 inhibitor (IC₅₀ < 100 nM) due to the chelating pyridine group, which coordinates Fe(II) in the enzyme’s active site .
- Comparison : The tert-butylbenzoyl group in the target compound replaces the pyridine, suggesting a shift from metal chelation to hydrophobic interactions.
WASp-targeting SMC #13
- Structure : 8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
- Activity : Induces degradation of WASp by disrupting WIP-WASp interactions, showing selectivity for hematopoietic cells .
- Comparison: The target compound’s 2-phenoxyethyl substituent may offer different steric and electronic properties compared to the isobutyl and methoxybenzyl groups in SMC #13.
8-Benzyl derivative (CAS 28936-94-9)
- Structure : 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
- Properties : Melting point 259–261°C; density 1.29 g/cm³ .
- Comparison : The tert-butylbenzoyl group in the target compound likely increases hydrophobicity and steric bulk compared to the benzyl group.
Structure-Activity Relationship (SAR) Insights
- Pyridine vs. Aromatic Groups: Pyridine-containing derivatives (e.g., Compound 11) exhibit strong PHD2 inhibition via Fe(II) chelation, whereas non-chelating aromatic groups (e.g., tert-butylbenzoyl) may prioritize alternative binding mechanisms .
- Substituent Position : Hydroxyl groups at the pyridine 3-position (e.g., Compounds 38, 41, 44) abolished PHD2 activity, emphasizing the sensitivity of substituent placement .
- Spirocyclic Rigidity: The spirocyclic core’s conformation restricts rotational freedom, enhancing target selectivity compared to non-spirocyclic analogs .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 8-Benzyl Derivative | Compound 11 |
|---|---|---|---|
| Molecular Weight | ~450–500 (estimated) | 259.31 | ~350–400 |
| LogP (Estimated) | High (tert-butyl) | Moderate (benzyl) | Moderate (pyridine) |
| Solubility | Low (hydrophobic) | Low | Moderate (polar pyridine) |
| Key Substituents | 4-tert-butylbenzoyl | Benzyl | 3-methylpyridine |
Biological Activity
The compound 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of spirocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C31H40N4O4
- Molecular Weight : 532.68 g/mol
- Key Functional Groups : The compound features a triazaspiro framework, a phenoxyethyl side chain, and a tert-butylbenzoyl moiety which contribute to its biological properties.
Research indicates that compounds within the triazaspiro[4.5]decane class exhibit significant interactions with various biological targets:
- Prolyl Hydroxylase Inhibition : Similar compounds have been identified as potent inhibitors of prolyl hydroxylases (PHDs), enzymes involved in the regulation of hypoxia-inducible factors (HIFs). This inhibition leads to increased erythropoietin (EPO) production, which is beneficial in treating anemia .
- Mitochondrial Permeability Transition Pore (mPTP) Modulation : Recent studies have shown that derivatives of this class can inhibit mPTP opening, thereby reducing apoptotic rates in myocardial infarction models. This suggests potential cardioprotective effects during ischemic events .
Biological Activity Data
A summary of the biological activities observed for this compound and related analogs is presented in Table 1.
Case Study 1: EPO Regulation
In a study focused on anemia treatment, compounds similar to 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrated robust EPO upregulation through PHD inhibition. These findings indicate a promising therapeutic pathway for managing anemia through enhanced erythropoiesis .
Case Study 2: Cardioprotection
A recent investigation into the cardioprotective effects of triazaspiro compounds revealed that administration during reperfusion significantly improved cardiac function and reduced cell death rates. The compounds preserved mitochondrial ATP levels and did not exhibit off-target effects at cellular levels .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of reaction conditions. Key steps include:
- Coupling of tert-butylbenzoyl groups : Use of activated esters (e.g., acyl chlorides) under anhydrous conditions with bases like triethylamine to promote nucleophilic substitution .
- Spirocyclization : Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (−78°C to reflux) to stabilize intermediates and avoid side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the spirocyclic product from unreacted precursors .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves spirocyclic conformation and substituent orientation .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 1.3–1.5 ppm (tert-butyl group), δ 4.2–4.5 ppm (phenoxyethyl O–CH₂), δ 7.0–7.5 ppm (aromatic protons) .
- ¹³C NMR : Carbonyl signals at δ 170–180 ppm confirm the triazaspiro core .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₃₁H₃₈N₃O₄) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases due to the compound’s triazaspiro motif, which mimics ATP-binding pockets .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility and stability : Measure logP (predicted ~3.5) and stability in PBS at pH 7.4 for pharmacokinetic profiling .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with:
- Phenoxyethyl modifications : Replace phenoxy with fluorophenyl or methoxyphenyl to alter lipophilicity .
- tert-Butylbenzoyl substitutions : Test electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Biological evaluation : Compare IC₅₀ values in enzyme assays and correlate with computed descriptors (e.g., molecular polar surface area) .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., CDK2) or GPCRs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand–target complexes .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (tert-butyl) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Validate assay protocols (e.g., ATP concentration in kinase assays) and compound purity (>95% by HPLC) .
- Meta-analysis : Compare data from structurally related spiro compounds (e.g., anticonvulsant analogs in ) to identify trends .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
